molecular formula C17H17N3O5S B2778011 [2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate CAS No. 1050516-07-8

[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate

Cat. No.: B2778011
CAS No.: 1050516-07-8
M. Wt: 375.4
InChI Key: TZZZJZGGMBKMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C17H17N3O5S and its molecular weight is 375.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound [2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate is a derivative of pyrimidine and oxopyrrolidine, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N3O5C_{16}H_{15}N_{3}O_{5}, with a molecular weight of 329.31 g/mol. The structure contains a pyrimidine ring, an oxopyrrolidine moiety, and a furan substituent, contributing to its diverse biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxopyrrolidine exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have shown effectiveness against various cancer cell lines, including A549 lung adenocarcinoma cells. In a comparative study, certain derivatives reduced cell viability significantly when tested at a concentration of 100 µM for 24 hours, demonstrating structure-dependent activity. Notably, compounds with free amino groups exhibited enhanced anticancer effects compared to those with acetylamino fragments .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54966Induces apoptosis
Compound BHCT11645Inhibits cell proliferation
Target CompoundA549TBDTBD

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity against multidrug-resistant pathogens. Studies indicate that similar oxopyrrolidine derivatives effectively inhibit strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Table 2: Antimicrobial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Resistance Profile
Staphylococcus aureus32 µg/mLMethicillin-resistant (MRSA)
Escherichia coli16 µg/mLMultidrug-resistant
Pseudomonas aeruginosa64 µg/mLCarbapenem-resistant

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G1/S phase, limiting cancer cell proliferation.
  • Antibacterial Mechanism : The disruption of bacterial cell wall integrity and interference with protein synthesis are critical for its antimicrobial effects.

Case Studies

A notable case study involved the synthesis and evaluation of various oxopyrrolidine derivatives against resistant strains of bacteria. The study found that compounds exhibiting similar structural features to the target compound demonstrated significant reductions in bacterial growth rates, suggesting a potential for developing new antibiotics based on this scaffold .

Properties

IUPAC Name

[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-10-14(16(26-2)19-15(18-10)11-5-4-8-24-11)17(23)25-9-13(22)20-7-3-6-12(20)21/h4-5,8H,3,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZZJZGGMBKMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)OCC(=O)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.